molecular formula C23H44O4 B1679715 1,2-Propanediol didecanoate CAS No. 53824-77-4

1,2-Propanediol didecanoate

Cat. No.: B1679715
CAS No.: 53824-77-4
M. Wt: 384.6 g/mol
InChI Key: NFIHXTUNNGIYRF-NRFANRHFSA-N
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Description

1,2-Propanediol didecanoate is a chemical compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol . It is classified as a diester, formally derived from 1,2-propanediol (also known as propylene glycol) and two units of decanoic acid (capric acid) . This structure suggests potential utility as a synthetic intermediate or a standard in analytical profiling. Researchers employ this compound in gas chromatography (GC) methods, where it has a documented retention index of 2482 on a non-polar, Ultra-1 stationary phase under specific temperature programming conditions . The properties of its parent alcohol, propylene glycol, which is widely recognized as a safe solvent and humectant in food and pharmaceuticals, hint at the diester's potential application in the study of solubilizing agents, plasticizers, or emollients in material science and formulation chemistry . As a diester of a medium-chain fatty acid, it may also be of interest in metabolic studies or as a substrate in enzymatic hydrolysis research. This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-decanoyloxypropyl decanoate
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InChI

InChI=1S/C23H44O4/c1-4-6-8-10-12-14-16-18-22(24)26-20-21(3)27-23(25)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NFIHXTUNNGIYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40866364
Record name 1,2-Propanediol didecanoate
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53824-77-4
Record name Propylene glycol dicaprate
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Record name Propylene glycol dicaprate
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Record name Decanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester
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Record name 1,2-Propanediol didecanoate
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Record name Propylene didecanoate
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Record name PROPYLENE GLYCOL DICAPRATE
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Synthetic Methodologies for 1,2 Propanediol Didecanoate

Catalysis in 1,2-Propanediol Didecanoate Synthesis

Biocatalysis and Enzymatic Synthesis

Enzyme Selection and Immobilization

The enzymatic synthesis of this compound is primarily accomplished through esterification, a reaction commonly catalyzed by lipases (E.C. 3.1.1.3). The choice of lipase (B570770) and its immobilization are critical factors that significantly influence reaction efficiency, stability, and reusability. mdpi.commdpi.com

Enzyme Selection: Lipases from various microbial sources have demonstrated high efficacy in catalyzing esterification reactions. Among the most effective and widely studied are lipases from Candida antarctica (specifically Lipase B, CALB), Rhizomucor miehei, and Candida rugosa. mdpi.complos.org These enzymes are favored for their high specificity and ability to function under mild reaction conditions, which can lead to higher purity products with fewer side reactions. mdpi.com Commercially available preparations such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Lipozyme RM IM (Rhizomucor miehei lipase immobilized on a macroporous anion exchange resin) are frequently used in both laboratory and industrial settings for ester synthesis. plos.orgnih.gov

Enzyme Immobilization: Immobilization is a key strategy to enhance the operational stability and reusability of lipases, which is crucial for developing economically viable industrial processes. mdpi.com By confining the enzyme to a solid support, it can be easily separated from the reaction mixture, preventing product contamination and allowing for continuous operation in various reactor types, such as packed bed or stirred-tank reactors. mdpi.complos.org

Common immobilization techniques include:

Adsorption: This physical method involves weak interactions between the enzyme and the support.

Entrapment: The enzyme is physically confined within a porous matrix, such as a sol-gel. nih.gov

Covalent Bonding: This chemical method forms strong bonds between the enzyme and the support material. plos.org Covalent attachment is often preferred as it minimizes enzyme leaching from the support, leading to more robust and reusable biocatalysts. plos.org

Table 1: Commonly Used Lipases for Ester Synthesis

Enzyme Source Commercial Name Immobilization Support Reference
Candida antarctica Lipase B Novozym 435 Acrylic Resin plos.orgnih.gov
Rhizomucor miehei Lipase Lipozyme RM IM Anionic Resin plos.orgnih.gov
Thermomyces lanuginosus Lipase Lipozyme TL IM Silica (B1680970) Gel nih.gov
Candida rugosa Lipase - Diatomite (experimental) researchgate.net
Reaction Optimization for Biocatalytic Production

Optimizing reaction parameters is essential to maximize the yield and efficiency of the biocatalytic synthesis of this compound. Key variables include substrate molar ratio, temperature, enzyme concentration, and the reaction medium.

Substrate Molar Ratio: The stoichiometry of the reactants, 1,2-propanediol and decanoic acid, significantly impacts the reaction equilibrium. In many lipase-catalyzed esterifications, using an excess of one of the substrates (often the alcohol) can shift the equilibrium towards product formation. nih.govresearchgate.net However, an excessively high concentration of short-chain alcohols can also lead to enzyme inhibition. mdpi.com For the synthesis of octyl formate, for example, a molar ratio of acid to alcohol of 1:7 resulted in a high conversion rate of 80.71%. nih.gov

Temperature: Temperature affects both the reaction rate and the enzyme's stability. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for lipase activity is typically between 30°C and 60°C. plos.orgnih.gov

Enzyme Concentration: The reaction rate is also dependent on the amount of enzyme used. Initially, the rate increases with higher enzyme concentration. However, at a certain point, the rate may plateau as the enzyme becomes saturated with the substrate. nih.gov

Reaction Medium and Water Activity: The choice of solvent can influence lipase activity and selectivity. Organic solvents like n-hexane are often used to create a non-aqueous environment that favors the esterification reaction over the reverse hydrolysis reaction. nih.gov Controlling the water activity (a_w) in the reaction medium is crucial, as a small amount of water is necessary for the lipase to maintain its active conformation, but excess water will promote hydrolysis of the ester product. nih.govresearchgate.net

Table 2: General Parameters for Optimization of Lipase-Catalyzed Esterification

Parameter Typical Range/Condition Effect on Reaction Reference
Temperature 30 - 60 °C Affects reaction rate and enzyme stability plos.orgnih.gov
Substrate Molar Ratio Excess of one reactant (e.g., 1:1 to 1:11) Shifts equilibrium toward product formation nih.gov
Solvent n-Hexane, Toluene, or solvent-free Influences enzyme activity and substrate solubility nih.govresearchgate.netreddit.com
Water Removal Vacuum or molecular sieves Prevents hydrolysis and increases yield researchgate.net

Alternative Synthetic Pathways

Besides biocatalysis, this compound can be synthesized through conventional chemical routes. These pathways typically involve the production of the precursor, 1,2-propanediol, from petroleum-based or renewable feedstocks, followed by a chemical esterification step.

Production of 1,2-Propanediol:

From Propylene (B89431) Oxide: The traditional industrial method for producing 1,2-propanediol is the hydration of propylene oxide, which is derived from petroleum. chinasolvents.comresearchgate.netgoogle.com This process can be performed directly with water at high temperatures and pressures or indirectly using an acid catalyst like sulfuric acid. chinasolvents.com

From Glycerol (B35011): With the increasing availability of crude glycerol as a byproduct of biodiesel production, its conversion to 1,2-propanediol has become an attractive and more sustainable alternative. researchgate.net This is typically achieved through catalytic hydrogenolysis, where glycerol reacts with hydrogen over a metal catalyst (e.g., copper-based) at high temperature and pressure. google.comgoogle.comgoogle.com

From Sugars: Biomass-derived sugars like sucrose (B13894) or sorbitol can also be converted to 1,2-propanediol through catalytic processes involving hydrolysis and hydrogenolysis. researchgate.netrsc.org

Chemical Esterification: Once 1,2-propanediol is obtained, it is reacted with decanoic acid or its more reactive derivatives (like decanoyl chloride or decanoic anhydride) to form this compound. This esterification is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction often requires elevated temperatures and the continuous removal of water to drive the reaction to completion.

Process Optimization and Scale-Up Considerations

Scaling up the production of this compound from the laboratory to an industrial scale requires careful consideration of process design and optimization to ensure efficiency, cost-effectiveness, and product quality.

Key considerations include:

Reactor Design: The choice of reactor is critical. For enzymatic synthesis, both batch and continuous reactors can be used. Continuous reactors, such as packed-bed or fluidized-bed reactors, are often preferred for large-scale production as they allow for consistent product quality and easier automation. mdpi.com For chemical processes like the hydrogenation of glycerol, trickle-bed reactors are a well-established technology. mdpi.com

Byproduct Removal: In esterification reactions, water is a significant byproduct that can promote the reverse hydrolysis reaction, thereby reducing the final product yield. researchgate.net On an industrial scale, methods for continuous water removal, such as vacuum distillation or pervaporation, must be integrated into the process design.

Catalyst Stability and Recovery: For both enzymatic and chemical catalysis, the long-term stability and efficient recovery of the catalyst are paramount for economic viability. For immobilized enzymes, this involves selecting robust immobilization techniques and support materials that can withstand the process conditions over many cycles. mdpi.comresearchgate.net For heterogeneous chemical catalysts, preventing deactivation and ensuring efficient separation from the product stream are key challenges.

Downstream Processing: The entire process must be designed with the final purification steps in mind. Optimizing the reaction to minimize side product formation can significantly reduce the complexity and cost of downstream processing. google.com

Purification and Isolation Techniques for High-Purity this compound

After synthesis, a series of purification and isolation steps are necessary to obtain this compound with the desired high purity. The choice of technique depends on the nature of the impurities, which may include unreacted starting materials (1,2-propanediol and decanoic acid), the catalyst, water, and any side products.

Common purification methods include:

Distillation: Vacuum distillation is a widely used technique to separate the final ester product from more volatile components like water, solvents, and unreacted 1,2-propanediol, or from less volatile impurities like residual catalyst and heavier byproducts. google.comgoogle.com

Liquid-Liquid Extraction: This method can be used to remove water-soluble impurities from the organic product phase. For instance, an aqueous wash can remove residual glycerol or propanediol (B1597323). researchgate.net

Chromatography: For achieving very high purity, chromatographic techniques are employed. researchgate.netsielc.com

Column Chromatography: Using a stationary phase like silica gel can effectively separate the diester from monoesters and other closely related impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for both analytical quantification and preparative-scale isolation of the target compound. sielc.com

Filtration/Centrifugation: These methods are used to remove solid impurities, such as the immobilized enzyme or heterogeneous catalyst, from the liquid reaction mixture. google.com

A multi-step purification process is often required. For example, after the initial removal of the solid catalyst by filtration, the mixture might undergo extraction, followed by distillation and potentially a final chromatographic polishing step to achieve a purity of 98% or higher. researchgate.net

Advanced Analytical Characterization of 1,2 Propanediol Didecanoate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure and confirming the identity of 1,2-Propanediol didecanoate. pharmaknowledgeforum.com These methods provide detailed information about the compound's atomic composition, functional groups, and connectivity. pharmaknowledgeforum.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Certificates of Analysis for this compound often state that the structure "Conforms" based on NMR data. lgcstandards.com Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum of this compound, specific signals would correspond to the protons of the propanediol (B1597323) backbone and the two decanoate (B1226879) chains. The ¹³C NMR spectrum would similarly show distinct peaks for each carbon atom, including the carbonyl carbons of the ester groups, the carbons of the propanediol moiety, and the carbons in the long alkyl chains of the decanoate groups.

Table 1: Predicted NMR Data for this compound

Spectrum Predicted Chemical Shift (ppm) Assignment
¹H NMR ~5.1 -CH(O)-
~4.1-4.3 -CH₂(O)-
~2.3 -C(=O)CH₂- (x2)
~1.6 -C(=O)CH₂CH ₂- (x2)
~1.2-1.4 -(CH₂)₆- (x2)
~1.25 -CH(O)CH
~0.9 -CH₃ (x2, terminal)
¹³C NMR ~173 -C=O (x2)
~69 -CH(O)-
~66 -CH₂(O)-
~34 -C(=O)CH₂- (x2)
~22-32 -(CH₂)₇- (x2)
~16 -CH(O)CH₃

This table is based on theoretical values and serves as an illustrative example.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These two methods are often complementary; a molecular vibration that is strong in Raman may be weak in IR, and vice-versa. spectroscopyonline.com

The IR spectrum would prominently feature strong absorption bands characteristic of the ester functional groups. A strong C=O stretching vibration is expected around 1740 cm⁻¹, and C-O stretching bands would appear in the 1300-1100 cm⁻¹ region. The presence of long hydrocarbon chains would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly regarding the hydrocarbon backbone and C-C bond vibrations. researchgate.net The analysis of Raman spectra can give insights into the conformational structure of the molecule. irb.hr

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (Alkyl) 2850 - 2960 IR & Raman
C=O Stretch (Ester) ~1740 IR (Strong)
CH₂ Bend ~1465 IR

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight and investigate the structure of this compound. pharmaknowledgeforum.com A Certificate of Analysis confirms that the mass spectrum conforms to the expected structure. lgcstandards.com The compound has a molecular formula of C₂₃H₄₄O₄ and a molecular weight of approximately 384.6 g/mol . lgcstandards.comchemspider.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula from the monoisotopic mass of 384.323960. chemspider.com

Electron ionization (EI) MS would cause fragmentation of the molecule, providing structural clues. Expected fragmentation patterns would include the loss of the decanoate side chains and cleavage at the ester linkages.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₂₃H₄₄O₄ lgcstandards.com
Average Mass 384.601 Da chemspider.com
Monoisotopic Mass 384.323960 Da chemspider.com

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatographic methods are essential for separating this compound from any impurities, allowing for accurate quantification and the identification of unwanted substances. thermofisher.com Impurity profiling is a critical aspect of quality control in many industries. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and semi-volatile compounds like this compound. It is used to determine the purity of the substance and to identify and quantify any volatile impurities that may be present from the synthesis process, such as residual starting materials or by-products.

Published data shows the analysis of this compound using a capillary column, yielding a specific retention index which aids in its identification. nist.gov GC-MS combines the separation power of GC with the detection capabilities of MS, making it a robust method for the definitive identification of impurities. researchgate.netnih.govnih.gov

Table 4: Gas Chromatography Parameters for this compound Analysis

Parameter Value Source
Column Type Capillary nist.gov
Active Phase Ultra-1 nist.gov
Retention Index (I) 2482 nist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound, particularly for analyzing non-volatile impurities. A Certificate of Analysis indicates a purity of 100.00% as determined by HPLC with an Evaporative Light Scattering Detector (ELSD). lgcstandards.com

Because this compound lacks a significant UV-absorbing chromophore, conventional UV detectors are not effective. Therefore, universal detectors like ELSD or Refractive Index (RI) detectors are employed. lgcstandards.cominternationaljournalssrg.org Hydrophilic Interaction Chromatography (HILIC) can also be a valuable approach for separating polar impurities that are not well-retained in reversed-phase chromatography. nih.govresearchgate.net HPLC methods are developed and validated to ensure they are specific, precise, and accurate for quantifying both the main compound and any potential impurities. internationaljournalssrg.org

Table 5: High-Performance Liquid Chromatography for Purity Analysis

Parameter Description
Mode Reversed-Phase or HILIC
Column C18 or other appropriate stationary phase
Mobile Phase Typically a gradient of acetonitrile (B52724) and water or other suitable solvents
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

| Application | Purity determination and quantification of non-volatile impurities |

Table of Mentioned Compounds

Compound Name
This compound
Propylene (B89431) Glycol Dicaprate
1,2-Propanediol
Decanoic acid
1,2-Propandiyl-didecanoat
Acetonitrile
Metoprolol
3-chloro-1,2-propanediol
Iohexol

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and other macromolecules. shimadzu.beaimplas.net In the context of this compound, which is not a polymer, GPC can be employed to assess its purity and identify the presence of any oligomeric species or related impurities.

The principle of GPC is based on the differential elution of molecules from a column packed with porous gel. warwick.ac.uk Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. shimadzu.be By calibrating the column with standards of known molecular weight, a calibration curve can be constructed to determine the molecular weight of the sample components. shimadzu.beaimplas.net

For a pure sample of this compound, a GPC analysis would be expected to show a single, sharp peak corresponding to its molecular weight of approximately 384.60 g/mol . chemspider.com The presence of additional peaks would indicate the presence of impurities, such as unreacted starting materials (1,2-propanediol and decanoic acid), monoesters, or higher molecular weight condensation products. The width of the main peak, often described by the polydispersity index (PDI), provides information about the homogeneity of the sample. A narrow peak with a PDI close to 1 signifies a highly pure and uniform product.

Table 1: Illustrative GPC Data for this compound Analysis

ParameterIdeal Value for Pure CompoundPotential Deviation and Interpretation
Number of Peaks 1>1: Presence of impurities or oligomers
Retention Time Consistent with calibration standardsShift indicates variation in molecular size
Weight-Average Molecular Weight (Mw) ~384.6 g/mol Deviation suggests impurities
Polydispersity Index (PDI) ~1.0>1.0: Broader molecular weight distribution

This table is for illustrative purposes and actual values may vary based on the specific GPC system and conditions.

Elemental Analysis and Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₂₃H₄₄O₄), this analysis provides experimental percentages of carbon, hydrogen, and oxygen, which can be compared to the theoretical values calculated from its molecular formula. lgcstandards.com This comparison is crucial for verifying the compound's stoichiometry and confirming its purity.

The theoretical elemental composition of this compound is:

Carbon (C): 71.82%

Hydrogen (H): 11.53%

Oxygen (O): 16.64%

A high-purity sample of this compound should yield experimental values that are in close agreement with these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%). lgcstandards.com Significant deviations could indicate the presence of impurities containing different elemental ratios.

Table 2: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (%) lgcstandards.com
Carbon (C)71.8272.16
Hydrogen (H)11.5311.89
Oxygen (O)16.64Not Determined

Experimental data sourced from a certificate of analysis. lgcstandards.com The analysis may have an accuracy of ± 2%. lgcstandards.com

Advanced Thermal Analysis Techniques for Material Science Relevance

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the material properties of this compound. ardena.comnih.gov These methods provide insights into its thermal stability, phase transitions, and decomposition behavior. ardena.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com A DSC thermogram of this compound would reveal important thermal events such as:

Glass Transition Temperature (Tg): A reversible transition in amorphous materials from a hard, glassy state to a more rubbery state.

Crystallization Temperature (Tc): The temperature at which an amorphous solid crystallizes upon heating, an exothermic event.

Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid, an endothermic event.

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated over time. ardena.com The resulting TGA curve plots the percentage of weight loss against temperature, indicating the thermal stability of the compound and its decomposition profile. For this compound, a TGA analysis would show the temperature at which significant weight loss begins, signifying the onset of thermal decomposition. researchgate.net

Table 3: Hypothetical Thermal Analysis Data for this compound

Thermal PropertyTechniqueTypical Value (°C)Significance
Glass Transition (Tg)DSC-Indicates the transition from a glassy to a rubbery state in amorphous regions.
Melting Point (Tm)DSC-Characterizes the solid-to-liquid phase transition temperature.
Onset of DecompositionTGA>200Indicates the beginning of thermal degradation.

These are hypothetical values as specific experimental data for this compound was not found in the search results. The actual values can vary based on purity and experimental conditions.

Chiral Analysis of this compound Isomers

1,2-Propanediol is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1,2-propanediol and (S)-1,2-propanediol. uoanbar.edu.iqchemspider.com Consequently, this compound, being a derivative of 1,2-propanediol, will also exist as a pair of enantiomers. The separation and quantification of these isomers are crucial as they can exhibit different biological activities.

Chiral analysis is typically performed using chromatographic techniques with a chiral stationary phase (CSP). Gas chromatography (GC) is a commonly employed method for the analysis of volatile chiral compounds. google.com For less volatile compounds, High-Performance Liquid Chromatography (HPLC) with a chiral column is often the method of choice.

The process for chiral analysis of this compound would involve:

Method Development: Selecting an appropriate chiral column and mobile phase (for HPLC) or carrier gas and temperature program (for GC) that can effectively separate the (R)- and (S)-enantiomers.

Sample Preparation: Dissolving the this compound sample in a suitable solvent.

Chromatographic Separation: Injecting the sample into the chromatograph, where the enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

Detection and Quantification: Using a suitable detector (e.g., a flame ionization detector for GC or a UV detector for HPLC) to measure the amount of each enantiomer as it elutes from the column. The ratio of the peak areas corresponds to the enantiomeric ratio of the sample.

Recent advancements in mass spectrometry (MS) coupled with chiral separation techniques or using chiral reference compounds have also shown promise for the sensitive and specific analysis of chiral isomers. frontiersin.org

Chemical Stability and Reactivity Studies of 1,2 Propanediol Didecanoate

Thermal Stability and Degradation Kinetics

For instance, studies on fatty acid esters of 3-chloropropane-1,2-diol (3-MCPD), which share a similar structural backbone, have shown that these diesters can degrade at high temperatures. acs.orgnih.gov Heating of oils containing these esters can lead to an increase in their concentration up to a certain point, after which decomposition occurs. nih.govresearchgate.net The thermal degradation of fatty acid methyl esters has been shown to be dependent on the carbon chain length, with longer chains generally exhibiting greater thermal stability. mdpi.com

The thermal degradation of propylene (B89431) glycol itself yields a variety of products, including formaldehyde (B43269), acetaldehyde (B116499), acrolein, propionaldehyde, and propylene oxide, indicating the potential for complex degradation pathways for its diesters at high temperatures. researchgate.net It is plausible that the thermal degradation of 1,2-propanediol didecanoate would involve the cleavage of the ester bonds as well as fragmentation of the propylene glycol and decanoate (B1226879) moieties.

Table 1: Inferred Thermal Degradation Characteristics of this compound
ParameterExpected BehaviorInfluencing Factors
Decomposition TemperatureRelatively high, likely above 200°CPresence of impurities, oxygen, and catalysts
Degradation RateIncreases with temperatureHeating duration, atmospheric conditions
Primary Degradation PathwayEster bond cleavageTemperature, presence of catalysts

Hydrolytic Stability under Various Conditions (pH, Temperature)

The hydrolytic stability of this compound is crucial, particularly in aqueous environments or formulations. The hydrolysis of esters is a well-understood process that can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by pH and temperature.

Studies on the hydrolysis of long-chain fatty acid esters have shown that the reaction kinetics can be influenced by the molecular orientation at interfaces. royalsocietypublishing.org In subcritical water, the hydrolysis of fatty acid esters follows first-order kinetics, with the rate being dependent on temperature and the steric hindrance of the acyl and alkyl chains. researchgate.net It is expected that the hydrolysis of this compound would yield 1,2-propanediol and decanoic acid as the primary products.

The rate of hydrolysis is expected to be slow at neutral pH and ambient temperature but would increase significantly under acidic or alkaline conditions and with increasing temperature. The presence of enzymes, such as lipases, can also catalyze the hydrolysis of long-chain fatty acid esters. nih.gov

Table 2: Factors Affecting Hydrolytic Stability of this compound
ConditionEffect on Hydrolysis RateMechanism
Low pH (Acidic)IncreasedAcid-catalyzed hydrolysis
High pH (Alkaline)Significantly IncreasedBase-catalyzed hydrolysis (saponification)
Increased TemperatureIncreasedProvides activation energy for the reaction
Neutral pHSlowUncatalyzed hydrolysis

Oxidative Stability and Antioxidant Effects

The oxidative stability of this compound is important for its shelf life and performance in applications where it is exposed to air. The presence of unsaturated fatty acids would make the molecule more susceptible to oxidation; however, decanoic acid is a saturated fatty acid, which imparts good oxidative stability to its esters.

The oxidation of propylene glycol, the parent alcohol, can occur at high temperatures, leading to the formation of carboxylic acids such as formic acid, oxalic acid, and glycolic acid. penray.com While the esterification to decanoic acid would likely mitigate some of these pathways, the potential for oxidation of the propylene glycol moiety under harsh conditions should be considered. The thermal oxidative degradation of propylene glycol solutions can be accelerated by the presence of metals like copper, which can catalyze the formation of organic acids. nist.gov

There is no evidence to suggest that this compound itself possesses antioxidant effects. Antioxidant properties are typically associated with molecules that can donate a hydrogen atom or an electron to a free radical, such as phenols. mdpi.com

Photochemical Stability

The photochemical stability of this compound relates to its ability to resist degradation upon exposure to light, particularly ultraviolet (UV) radiation. Esters can undergo photodegradation through various mechanisms. Studies on phthalate (B1215562) esters have shown that photodegradation can occur through pathways such as C-O bond cleavage and reactions with photochemically generated reactive species like hydroxyl radicals and singlet oxygen. nih.govnih.govresearchgate.net

The rate and mechanism of photodegradation can be influenced by the solvent and the presence of photosensitizers. nih.gov For this compound, it is plausible that UV radiation could lead to the cleavage of the ester bonds, resulting in the formation of radicals that could then undergo further reactions. The decanoate moiety, being a saturated alkyl chain, is expected to be relatively stable to direct photolysis.

Reactivity with Common Reagents and Solvents

The reactivity of this compound is primarily governed by the ester functional groups. Esters are susceptible to nucleophilic acyl substitution reactions. libretexts.org

Hydrolysis: As discussed in section 4.2, the ester linkages can be cleaved by water, especially under acidic or basic conditions, to yield 1,2-propanediol and decanoic acid.

Transesterification: In the presence of an alcohol and a catalyst (acid or base), this compound can undergo transesterification to form a different ester.

Aminolysis: Reaction with ammonia (B1221849) or amines can convert the esters to amides.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester groups to alcohols, yielding 1,2-propanediol and 1-decanol.

Grignard Reagents: Reaction with Grignard reagents will lead to the formation of tertiary alcohols. libretexts.org

In terms of solvents, this compound, being a relatively nonpolar molecule, is expected to be soluble in nonpolar organic solvents and have low solubility in water. The choice of solvent can influence the rate and outcome of reactions involving the diester. rsc.org

Investigation of Degradation Products and Mechanisms

The degradation of this compound can proceed through several mechanisms, leading to a variety of degradation products.

Hydrolytic Degradation: The primary mechanism of degradation in the presence of water is hydrolysis, which breaks the ester bonds.

Products: 1,2-Propanediol and Decanoic Acid.

Thermal Degradation: At high temperatures, in the absence of oxygen, the molecule can undergo pyrolysis.

Potential Products: Based on the degradation of similar compounds, a complex mixture of smaller molecules could be formed, including alkenes, aldehydes (such as formaldehyde and acetaldehyde from the glycol backbone), and carboxylic acids. researchgate.netnih.gov

Oxidative Degradation: In the presence of oxygen, particularly at elevated temperatures, oxidation can occur.

Potential Products: Oxidation of the propylene glycol moiety could lead to the formation of smaller organic acids. penray.com Oxidation of the decanoate chain, while less likely due to it being saturated, could potentially lead to ketones and shorter-chain carboxylic acids under very harsh conditions.

Photochemical Degradation: Exposure to UV light can lead to radical-initiated degradation.

Potential Products: Radicals formed from the cleavage of the ester bond or C-H bonds could lead to a variety of recombination and fragmentation products.

Table 3: Summary of Degradation Pathways and Potential Products
Degradation PathwayPrimary MechanismMajor Degradation Products
HydrolysisCleavage of ester bond by water1,2-Propanediol, Decanoic acid
Thermal Degradation (Pyrolysis)Heat-induced bond cleavageComplex mixture including smaller aldehydes, alkenes, and carboxylic acids
Oxidative DegradationReaction with oxygenOrganic acids (from glycol moiety), potentially ketones and shorter-chain acids
Photochemical DegradationUV-induced bond cleavage (radical formation)Radical-derived recombination and fragmentation products

Industrial and Material Science Applications of 1,2 Propanediol Didecanoate Excluding Consumer Products

Role as a Specialty Intermediate in Chemical Synthesis

1,2-Propanediol Didecanoate can serve as a specialty intermediate in organic synthesis. The ester linkages in the molecule can be cleaved through processes like hydrolysis or transesterification to yield 1,2-propanediol and decanoic acid or its derivatives. This reactivity allows it to be a precursor for the synthesis of other complex molecules. In specific chemical manufacturing processes, it can be used to introduce the 1,2-propanediol or decanoate (B1226879) moieties into a larger molecular structure, potentially influencing the final product's physical properties such as flexibility, lubricity, or thermal stability.

Applications in Polymer Science and Engineering

In the realm of polymer science, esters are widely utilized as plasticizers to increase the flexibility and durability of otherwise rigid plastics. While direct research on this compound as a primary plasticizer is limited in publicly available literature, its chemical structure is analogous to other diester plasticizers. For instance, related compounds such as 1,2-Propanediol dibenzoate are known to be effective plasticizers for polyvinyl chloride (PVC) formulations, enhancing gelling capabilities and improving manufacturing efficiency nbinno.com.

The long aliphatic chains of the decanoate groups in this compound suggest it could impart significant flexibility and lower the glass transition temperature of various polymers. Polymeric plasticizers are often synthesized from dibasic acids and glycols, such as 1,2-propanediol, to offer benefits like low volatility and high resistance to migration adeka.co.jp. The characteristics of this compound align with the properties desired in a secondary plasticizer, where it could be blended with primary plasticizers to modify the performance characteristics of the final polymer.

Table 1: Potential Polymer Systems for this compound Application

Polymer SystemPotential Role of this compoundAnticipated Outcome
Polyvinyl Chloride (PVC)Secondary PlasticizerIncreased flexibility, modified softness
Nitrocellulose ResinsPlasticizer / Co-solventEnhanced film-forming properties
Synthetic RubbersProcessing Aid / SoftenerImproved processability and flexibility

Performance as a Component in Industrial Lubricants and Fluids

The physical properties of this compound, such as its liquid state at room temperature and predicted high boiling point of 453.3±18.0 °C, make it a candidate for inclusion in formulations for industrial lubricants and functional fluids chemicalbook.com. Esters are a well-established class of synthetic lubricant base stocks and additives, known for their good thermal stability, low-temperature fluidity, and lubricity.

Metalworking fluids: Acting as a lubricity additive.

Hydraulic fluids: As a base stock component or additive to improve performance.

Research into Solvent Properties for Industrial Processes

This compound is a relatively non-polar molecule due to its long hydrocarbon chains, which suggests it would be a good solvent for other non-polar substances like oils, fats, and certain resins. Its high boiling point and low vapor pressure indicate it could be suitable for use in industrial processes that require a stable, low-volatility solvent medium chemicalbook.com.

While its parent compound, 1,2-propanediol, is miscible with a wide range of solvents, the didecanoate ester would have more limited solubility in polar solvents like water but good miscibility with hydrocarbon and ester-based fluids solubilityofthings.com. This property could be leveraged in specific extraction or reaction processes where a high-temperature, non-aqueous environment is necessary.

Integration into Advanced Material Formulations (e.g., coatings, resins, industrial additives)

In the formulation of advanced materials, additives are crucial for achieving desired performance characteristics. This compound could function as a modifying additive in various industrial formulations. For example, in industrial coatings and resins, it could act as a coalescing agent or a plasticizer for the binder, improving film formation and the mechanical properties of the cured coating.

The parent glycol, 1,2-propanediol, is used as a raw material for unsaturated polyester (B1180765) and polyurethane resins elchemy.comnih.gov. While this compound itself is not a reactive monomer for polymerization in the same way, it could be incorporated as a non-reactive additive to modify the rheology and handling properties of liquid resin systems before curing. Its low volatility would be advantageous in ensuring it remains within the formulation during processing and curing stages.

Environmental Fate and Biodegradation Research of 1,2 Propanediol Didecanoate

Environmental Release and Distribution Pathways

1,2-Propanediol didecanoate may be released into the environment through various industrial and commercial activities. Its use in formulations such as lubricants, plasticizers, and in the cosmetics industry could lead to its introduction into wastewater streams. Disposal of consumer and industrial products containing this compound also contributes to its potential environmental presence.

Biodegradation Mechanisms and Microbial Pathways

The primary mechanism for the biodegradation of this compound is expected to be the enzymatic hydrolysis of its ester linkages. This reaction yields one molecule of 1,2-propanediol and two molecules of decanoic acid. This process is catalyzed by extracellular or cell-bound lipases and esterases, which are ubiquitously produced by a wide range of microorganisms, including bacteria and fungi nih.govresearchgate.net. These enzymes are typically inducible, meaning their production can be triggered by the presence of fatty acid esters researchgate.net.

Following hydrolysis, the resulting 1,2-propanediol and decanoic acid are further biodegraded through separate and well-established microbial pathways.

Under aerobic conditions, both 1,2-propanediol and decanoic acid are readily biodegradable.

1,2-Propanediol: Numerous studies have demonstrated the rapid aerobic biodegradation of 1,2-propanediol in various environmental matrices. It is considered "readily biodegradable" nih.govrawsource.com. The half-life for its biotransformation in surface waters under aerobic conditions is generally estimated to be between 1 and 4 days cdc.gov. In soil, the degradation rate is influenced by factors such as temperature and nutrient availability, but it is also generally rapid cdc.govdtic.mil. The degradation pathway typically involves oxidation to intermediates such as 1-hydroxy-2-propanone, which are then further metabolized dtic.mil.

Decanoic Acid: Decanoic acid, a C10 straight-chain saturated fatty acid, is also readily degraded under aerobic conditions. The primary pathway for its breakdown is the beta-oxidation cycle wikipedia.orgmicrobenotes.comresearchgate.net. In this process, the fatty acid is sequentially shortened by two-carbon units, producing acetyl-CoA, which then enters the citric acid cycle for energy production wikipedia.orgmicrobenotes.com. Studies using activated sludge have shown significant biodegradation of decanoic acid within short periods nih.gov. For instance, one study reported 29% to 42% of its theoretical biochemical oxygen demand (BOD) was reached in just one day nih.gov.

Aerobic Biodegradation Data for Hydrolysis Products
CompoundEnvironmental CompartmentConditionHalf-life / Degradation RateReference
1,2-PropanediolSurface WaterAerobic1 - 4 days cdc.gov
1,2-PropanediolSoilAerobicRates of 27.0 to 93.3 mg/kg/day at 8-25°C cdc.gov
Decanoic AcidActivated SludgeAerobic29-42% of theoretical BOD in 1 day nih.gov
Decanoic AcidRiver WaterAerobic100% degradation in 3 days nih.gov

Under anaerobic conditions, the biodegradation of the hydrolysis products also proceeds, though often at a slower rate than in the presence of oxygen.

1,2-Propanediol: The anaerobic degradation of 1,2-propanediol is well-documented and can occur under various electron-accepting conditions, including methanogenic and sulfate-reducing environments cdc.gov. The half-life under anaerobic conditions in surface water is estimated to be between 3 and 5 days cdc.gov. The pathway involves the formation of intermediates like propionaldehyde, which is then converted to propionate (B1217596) and n-propanol dtic.mil.

Decanoic Acid: Long-chain fatty acids like decanoic acid can also be degraded anaerobically. The process still involves the beta-oxidation pathway, breaking the fatty acid down into acetyl-CoA units. These are then further metabolized by fermentative bacteria and methanogenic archaea, ultimately producing methane (B114726) and carbon dioxide. The degradation of fatty acids is a critical step in the anaerobic digestion of complex organic matter.

The initial hydrolysis of this compound is carried out by a broad range of microorganisms that produce lipolytic enzymes.

Enzymes: Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are the primary enzymes responsible for cleaving the ester bonds. Lipases show a preference for long-chain fatty acid esters, making them particularly relevant for this compound nih.gov. These enzymes are produced by numerous bacteria and fungi researchgate.net.

Microorganisms:

For 1,2-Propanediol: A wide variety of microorganisms can degrade 1,2-propanediol, including species of Pseudomonas isolated from airport soils contaminated with de-icing fluids nih.gov. Under anaerobic conditions, sulfate-reducing bacteria like Desulfovibrio have been shown to degrade it cdc.gov.

For Decanoic Acid: The degradation of fatty acids is a fundamental metabolic process, and numerous bacterial and fungal species possess the beta-oxidation pathway required for its breakdown.

Lifecycle Assessment Methodologies for Sustainable Production and Use of this compound

A comprehensive evaluation of the environmental footprint of this compound necessitates the application of lifecycle assessment (LCA) methodologies. LCA provides a structured framework for quantifying the potential environmental impacts associated with a product throughout its entire life cycle, from the extraction of raw materials to its final disposal. rawsource.com For this compound, this "cradle-to-grave" or "cradle-to-gate" analysis is crucial for identifying environmental hotspots and guiding the development of more sustainable production and utilization pathways.

A cradle-to-gate LCA, which covers the life cycle from resource extraction to the factory gate, is a common approach for chemical products. rawsource.com This methodology is instrumental in comparing different production routes and making scientifically informed decisions to minimize environmental burden. rawsource.com

The production of this compound primarily involves the esterification of 1,2-Propanediol with decanoic acid. Therefore, a significant portion of the environmental impact is tied to the production methods of these precursors.

Sustainable Production of Precursors:

The sustainability of this compound is heavily influenced by the origin of its 1,2-Propanediol precursor. Traditionally, 1,2-Propanediol is derived from petroleum-based feedstocks. researchgate.net However, there is a growing shift towards bio-based production routes, which can offer significant environmental advantages. researchgate.net

One of the most promising bio-based routes is the hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production. researchgate.netmdpi.com This pathway aligns with the principles of a circular economy by valorizing a waste stream from another industrial process. researchgate.net Biotechnological methods, such as the fermentation of sugars, also present a renewable alternative for synthesizing 1,2-Propanediol. researchgate.netnih.gov The use of renewable feedstocks like glucose and even cellobiose (B7769950) is being explored to improve the sustainability of 1,2-Propanediol production. nih.gov

Key Stages and Environmental Hotspots in the Lifecycle of this compound:

A lifecycle assessment of this compound would typically involve the following key stages, with associated potential environmental impacts:

Lifecycle StageKey ActivitiesPotential Environmental Hotspots
Raw Material Acquisition - Production of 1,2-Propanediol (petrochemical or bio-based) - Production of decanoic acid- Fossil fuel depletion (for petrochemical routes) - Land and water use (for bio-based routes) - Energy consumption in chemical synthesis
Manufacturing - Esterification of 1,2-Propanediol and decanoic acid - Purification of the final product- Energy consumption (heating, cooling, distillation) - Use of catalysts - Generation of waste streams
Use Phase - Incorporation into various products (e.g., cosmetics, lubricants)- Potential for release into the environment during use
End-of-Life - Biodegradation - Wastewater treatment- Rate and extent of biodegradation - Potential for ecotoxicity if released in high concentrations

Research Findings on Related Compounds:

Biodegradation and Environmental Fate:

The environmental fate of this compound is largely determined by its biodegradability. Propylene (B89431) glycol esters are generally observed to undergo significant aerobic biodegradation. nih.gov Studies on propylene glycol ethers and their acetate (B1210297) esters indicate that these compounds are unlikely to persist in the environment. researchgate.netnih.gov They are generally characterized by low to moderate volatility, high aqueous solubility, and low potential for bioaccumulation in aquatic food chains. nih.gov

The propylene glycol moiety of the molecule is readily biodegradable in both aquatic and terrestrial environments under aerobic and anaerobic conditions. nih.gov Propylene glycol itself is considered to have a low environmental impact due to its rapid breakdown in natural environments. rawsource.com The fatty acid portion, decanoic acid, is also expected to be readily biodegradable. The ester linkage can be hydrolyzed by microorganisms, releasing 1,2-Propanediol and decanoic acid, which are then further metabolized. The degradation of 1,2-propanediol can proceed through the formation of propionaldehyde, a reactive intermediate. nih.gov

The following table summarizes the expected environmental fate characteristics of this compound based on data for related compounds:

Environmental AspectExpected Behavior of this compound
Biodegradation Expected to be readily biodegradable.
Bioaccumulation Low potential for bioaccumulation.
Persistence Not expected to be persistent in the environment.
Mobility Likely to be associated with surface water and soil.

Theoretical and Computational Studies of 1,2 Propanediol Didecanoate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are essential for determining the three-dimensional structure and conformational landscape of flexible molecules like 1,2-propanediol didecanoate. The molecule's multiple rotatable bonds—particularly the C-C bond in the propanediol (B1597323) backbone and the C-O bonds of the ester linkages—give rise to numerous possible conformations.

Density Functional Theory (DFT) is a commonly employed method for geometry optimization to find the most stable (lowest energy) conformations. nih.gov A typical approach involves using a functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d,p) or def2-TZVP to solve the electronic structure of the molecule. nih.gov The process begins with an initial guess of the molecular geometry, which is then systematically adjusted to minimize the total electronic energy, yielding the equilibrium structure. youtube.com

A conformational search would be performed by systematically rotating key dihedral angles and performing geometry optimization on each starting structure. The resulting energies of the various stable conformers are then compared. The global minimum energy conformer represents the most probable structure in the gas phase. The relative energies of other low-energy conformers allow for the calculation of their population distribution at a given temperature using Boltzmann statistics. For ester-containing molecules, computational scans of dihedral angles around the ester bonds are used to determine barriers to internal rotation. nih.gov

Table 1: Predicted Geometrical Parameters for the Global Minimum Conformer of this compound (Illustrative Data)
ParameterValueMethodology
C=O Bond Length (Ester 1)1.21 ÅDFT (B3LYP/6-31G(d,p))
C-O Bond Length (Ester 1, Acyl)1.34 Å
O-C-C-O Dihedral Angle (Propyl Backbone)-65.8°
Relative Energy0.00 kcal/mol (Global Minimum)

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be used to validate experimental data or aid in structural elucidation. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. nih.gov Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is typically used with a DFT functional (e.g., MPW1PW91) to calculate the absolute magnetic shielding tensors for each nucleus. acs.org These absolute values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org The accuracy of predicted shifts can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. After finding the minimum energy geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting harmonic vibrational frequencies and their corresponding intensities provide a predicted IR spectrum. nih.gov Since theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity, the computed values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov For esters, the strong C=O stretching frequency (~1740 cm⁻¹) and the C-O stretching frequencies are characteristic and can be accurately predicted. spectroscopyonline.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
Spectroscopy TypeAssignmentPredicted ValueExpected Experimental Region
¹³C NMREster C=O173.5 ppm170-175 ppm
-CH₂-O-CO-66.8 ppm60-70 ppm
-CH(CH₃)-O-CO-69.2 ppm65-75 ppm
IRC=O Stretch1741 cm⁻¹ (scaled)1735-1750 cm⁻¹
C-O Stretch1165 cm⁻¹ (scaled)1150-1250 cm⁻¹

Computational Modeling of Reaction Mechanisms and Kinetics (e.g., Esterification, Hydrolysis)

Computational modeling is instrumental in elucidating the detailed mechanisms and kinetics of chemical reactions involving this compound, such as its formation via esterification or its degradation via hydrolysis.

Esterification: The reaction between 1,2-propanediol and decanoic acid can be modeled to understand its mechanism. In acid-catalyzed esterification, DFT calculations can map the entire reaction pathway, identifying key intermediates and transition states. rsc.org For instance, the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, the formation of a tetrahedral intermediate, and subsequent water elimination can all be modeled. mdpi.com By calculating the Gibbs free energies of these stationary points, a complete energy profile for the reaction can be constructed. The highest point on this profile corresponds to the rate-determining step, and its energy relative to the reactants gives the activation energy (Ea), a critical parameter in reaction kinetics. rsc.org

Hydrolysis: Similarly, the hydrolysis of this compound can be studied under acidic or basic conditions. Computational studies on ester hydrolysis have detailed the stepwise mechanisms, including the formation of tetrahedral intermediates. researchgate.netnih.gov Theoretical models can determine the free energy barriers for these reactions, providing insight into the reaction rate and the stability of the ester under different pH conditions. researchgate.net Kinetic models like the Langmuir–Hinshelwood or Eley–Rideal models can be parameterized with data from these quantum chemical calculations to simulate reaction kinetics under catalytic conditions. acs.org

Table 3: Calculated Activation Energies for Key Reactions (Illustrative Data)
ReactionCatalystCalculated Activation Energy (Ea)Computational Method
Esterification (Decanoic Acid + 1,2-Propanediol)Acid (H⁺)19.5 kcal/molDFT (M06-2X/def2-TZVP) with PCM Solvation
Hydrolysis of this compoundBase (OH⁻)21.7 kcal/mol

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are better suited for studying the collective behavior of many molecules in a liquid or solution. MD simulations model a system of molecules over time by solving Newton's equations of motion, providing insights into bulk properties and intermolecular interactions.

For this compound, an MD simulation would typically involve placing hundreds or thousands of these molecules in a simulation box. The interactions between atoms are described by a force field (e.g., AMBER, CHARMM, OPLS), which is a set of parameters and potential functions that define the energy of the system as a function of atomic coordinates.

By running a simulation for nanoseconds or longer, one can analyze the trajectory to understand how these non-polar, flexible molecules pack together in a liquid state. Key properties that can be calculated include:

Radial Distribution Functions (RDFs): These describe the probability of finding another molecule at a certain distance from a reference molecule, revealing the liquid's structure.

Interaction Energies: The strength of non-covalent interactions, such as van der Waals forces, which are dominant for this non-polar molecule, can be quantified. researchgate.net

Transport Properties: Properties like self-diffusion coefficients and viscosity can be estimated from the simulation.

Table 4: Typical Parameters for an MD Simulation of Liquid this compound
ParameterValue/Setting
Force FieldOPLS-AA (Optimized Potentials for Liquid Simulations)
Number of Molecules512
Temperature298 K (NPT Ensemble)
Pressure1 atm (NPT Ensemble)
Simulation Time100 ns
Time Step2 fs

Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the physical and chemical properties of molecules based on their structure. nih.gov These models are particularly valuable for esters used as lubricants or phase-change materials, where properties like viscosity, pour point, and melting point are critical. researchgate.netresearcher.lifemdpi.com

The QSPR modeling process for this compound would involve:

Calculating Molecular Descriptors: The optimized 3D structure from quantum chemical calculations is used to compute a large number of numerical descriptors. These can be simple (e.g., molecular weight, atom count) or more complex (e.g., molecular surface area, dipole moment, polarizability, quantum-chemical descriptors). nih.gov

Model Building: A dataset of known esters with experimentally measured properties is assembled. Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates the molecular descriptors with the property of interest. researchgate.netmdpi.com

Prediction: The descriptors for this compound are fed into the validated QSPR model to predict its properties. For example, QSPR models have been successfully developed to predict the viscosity index of ester lubricants based on descriptors related to molecular size and shape. researcher.life

Table 5: Selected Molecular Descriptors for this compound and a Hypothetical QSPR Prediction
DescriptorCalculated ValuePredicted Property (Example: Kinematic Viscosity at 40°C)
Molecular Weight370.59 g/mol18.5 cSt
Topological Polar Surface Area (TPSA)52.6 Ų
LogP (Octanol-Water Partition Coefficient)8.2
Number of Rotatable Bonds21

Chemoinformatic Analysis for Analog Discovery

Chemoinformatics employs computational methods to analyze and screen large chemical databases, making it a powerful tool for discovering analogs of this compound with potentially similar or improved properties. nih.govwiley.com

The core of this process is the concept of molecular similarity. The structure of this compound is first encoded into a numerical representation, most commonly a molecular fingerprint . openbabel.org A fingerprint is a binary vector (a string of 0s and 1s) where each bit corresponds to the presence or absence of a specific structural feature or substructure. nih.gov Common fingerprint types include MACCS keys and Extended-Connectivity Fingerprints (ECFPs).

Once the fingerprint for the query molecule is generated, it can be used to rapidly search massive chemical databases like PubChem, ZINC, or ChemSpider. tufts.edu The similarity between the query molecule and each database molecule is calculated by comparing their fingerprints using a metric like the Tanimoto coefficient. nih.gov This coefficient ranges from 0 (no similarity) to 1 (identical). By setting a similarity threshold (e.g., Tanimoto > 0.85), a list of structurally similar molecules can be retrieved. This list of analogs could include other diesters with different chain lengths or branching patterns, which may possess desirable properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.